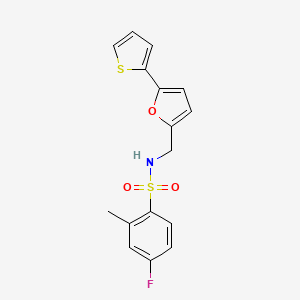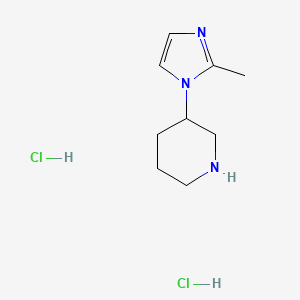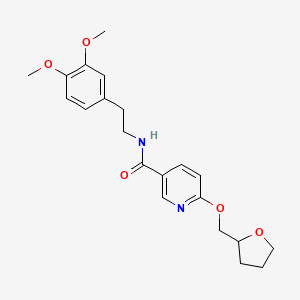![molecular formula C13H12Cl2F3N5O B2750757 2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 318284-28-5](/img/structure/B2750757.png)
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C13H12Cl2F3N5O and its molecular weight is 382.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with the pyrazole moiety have been reported to exhibit significant antimicrobial properties . They are particularly effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The presence of substituents like trifluoromethyl groups can enhance these properties, potentially leading to the synthesis of more potent antimicrobial drugs .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known to possess anti-inflammatory and analgesic activities. They can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and other chronic inflammatory diseases. Research into these compounds may lead to the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor and Anticancer Applications
The structural framework of pyrazole-based compounds allows for interaction with various biological targets associated with cancer. These compounds can be synthesized to inhibit key enzymes or signaling pathways involved in tumor growth and proliferation. As such, they are valuable in cancer research for the development of new chemotherapeutic agents .
Antiviral Agents
Some pyrazole derivatives have shown promising results as antiviral agents. They can be tailored to interfere with viral replication or to inhibit enzymes crucial for the viral life cycle. This makes them potential candidates for the treatment of viral infections, including those caused by emerging and re-emerging viruses .
Antidiabetic Activity
Research has indicated that pyrazole compounds may have applications in the treatment of diabetes. They can act on various targets within the body to regulate blood sugar levels, offering a new avenue for antidiabetic drug development. This is particularly important given the rising prevalence of diabetes globally .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have been evaluated for their effectiveness against parasitic diseases such as leishmaniasis and malaria. These diseases pose significant health challenges in many parts of the world. The development of new antileishmanial and antimalarial drugs from pyrazole derivatives could contribute to better treatment options and disease management .
Central Nervous System (CNS) Disorders
The versatility of pyrazole compounds extends to the potential treatment of CNS disorders. They can be designed to cross the blood-brain barrier and interact with CNS receptors or enzymes, offering possibilities for the treatment of neurodegenerative diseases, epilepsy, and other neurological conditions .
Propiedades
IUPAC Name |
1-[(4,5-dichloro-2-methylpyrazol-3-yl)-methylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3N5O/c1-22-11(9(14)10(15)20-22)23(2)21-12(24)19-8-5-3-4-7(6-8)13(16,17)18/h3-6H,1-2H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFJYGUWSNGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2750680.png)
![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)
![1-[(Pyridin-2-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750684.png)

![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)


![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)

